2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated phenyl derivative is introduced.
Attachment of the 2,4-dichlorobenzyl group: This can be done through an etherification reaction, where the benzyl group is attached to the imidazo[4,5-b]pyridine core via an oxygen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorinated phenyl and benzyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
- 2-(2-chlorophenyl)-1-[(2,4-difluorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-13-8-7-12(16(22)10-13)11-26-25-17-6-3-9-23-18(17)24-19(25)14-4-1-2-5-15(14)21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXPDOWCGFGTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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